

Application Notes and Protocols for FR901464 in Animal Studies

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of **FR901464** in preclinical animal studies. The information is intended to guide researchers in designing and executing in vivo experiments to evaluate the efficacy and mechanism of action of this potent spliceosome inhibitor.

Introduction

FR901464 is a natural product that exhibits potent anti-tumor activity by targeting the Splicing Factor 3b Subunit 1 (SF3B1), a core component of the spliceosome.[1][2] Inhibition of SF3B1 leads to aberrant pre-mRNA splicing, resulting in the production of non-functional proteins and ultimately inducing cell cycle arrest and apoptosis in cancer cells.[3] These application notes summarize the available data on **FR901464** dosage and administration in various animal models and provide detailed protocols for its use in in vivo studies.

Quantitative Data Summary

The following tables summarize the reported dosages and administration routes of **FR901464** in animal studies. It is important to note that optimal dosage and administration schedules may vary depending on the animal model, tumor type, and experimental objectives.

Table 1: FR901464 Dosage and Administration in Mouse Xenograft Models



Animal Model	Tumor Type	Dosage	Administr ation Route	Frequenc y & Duration	Outcome	Referenc e
Mice	RKO colorectal cancer xenograft	0.75 mg/kg	Intraperiton eal (i.p.)	Not specified	Significant tumor growth inhibition, but associated with high toxicity (4 out of 9 mice died)	[1][4]
Mice	HCT116 colorectal cancer xenograft	0.5 mg/kg	Intraperiton eal (i.p.)	Not specified	No significant effect on tumor growth; high toxicity observed (3 out of 7 mice died)	[1][4]
Mice	Human solid tumors	0.056–1 mg/kg	Not specified	Not specified	Prominent anti-tumor effect	[5]

Experimental Protocols

Protocol 1: Preparation of FR901464 for In Vivo Administration

This protocol describes two common formulations for dissolving **FR901464** for intraperitoneal injection in mice.



Formulation A: DMSO/PEG300/Tween-80/Saline

Materials:

- FR901464
- Dimethyl sulfoxide (DMSO), sterile
- Polyethylene glycol 300 (PEG300), sterile
- Tween-80, sterile
- Saline (0.9% NaCl), sterile

Procedure:

- Prepare a stock solution of FR901464 in DMSO.
- In a sterile tube, add the required volume of the **FR901464** stock solution.
- Sequentially add PEG300 to a final concentration of 40%, Tween-80 to a final concentration of 5%, and make up the final volume with sterile saline. The final DMSO concentration should be 10% or less.
- Vortex the solution until it is clear and homogenous.
- Prepare fresh on the day of administration.

Formulation B: DMSO/Corn Oil

Materials:

- FR901464
- Dimethyl sulfoxide (DMSO), sterile
- Corn oil, sterile

Procedure:



- Prepare a stock solution of FR901464 in DMSO.
- In a sterile tube, add the required volume of the **FR901464** stock solution.
- Add sterile corn oil to achieve the final desired concentration. The final DMSO concentration should be 10% or less.
- Vortex the solution thoroughly to ensure a uniform suspension.
- · Prepare fresh on the day of administration.

Protocol 2: Intraperitoneal (i.p.) Injection in Mice

This protocol outlines the standard procedure for intraperitoneal injection in mice.

Materials:

- Prepared FR901464 solution
- Sterile syringes (1 mL)
- Sterile needles (25-27 gauge)
- 70% ethanol for disinfection
- Appropriate animal restraint device

Procedure:

- Restrain the mouse securely, exposing the abdomen.
- Tilt the mouse's head downwards at a 30-45 degree angle to allow the abdominal organs to shift cranially.
- Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
- Disinfect the injection site with 70% ethanol.

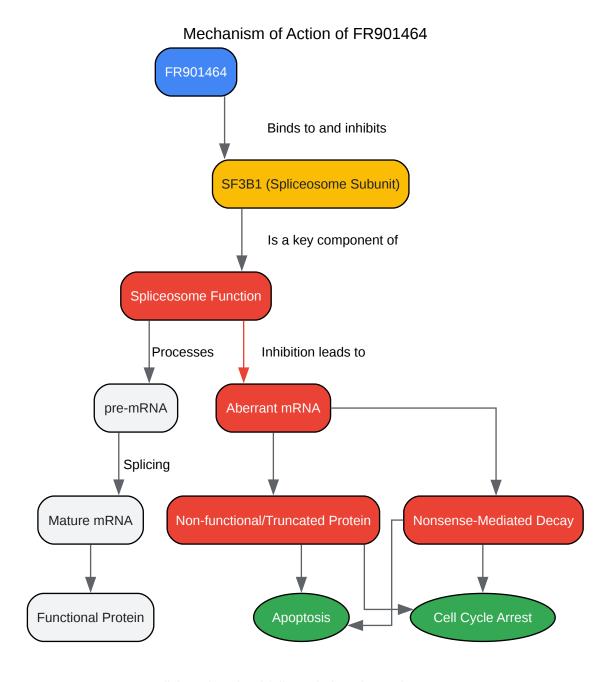


- Insert the needle, bevel up, at a 15-20 degree angle into the peritoneal cavity.
- Gently aspirate to ensure that the needle has not entered a blood vessel or organ. If blood or urine appears, discard the syringe and prepare a new injection.
- Inject the solution slowly and steadily. The maximum recommended injection volume is 10 mL/kg.[4] For a 25g mouse, this would be 0.25 mL.[4]
- Withdraw the needle and return the mouse to its cage.
- Monitor the animal for any adverse reactions.

Signaling Pathways and Experimental Workflows Mechanism of Action: SF3B1 Inhibition

FR901464 exerts its anti-tumor effects by directly binding to the SF3B1 subunit of the spliceosome. This interaction inhibits the normal splicing process, leading to the accumulation of pre-mRNA and the generation of aberrant mRNA transcripts. These altered transcripts can encode for truncated or non-functional proteins, or they may be targeted for degradation through nonsense-mediated decay.





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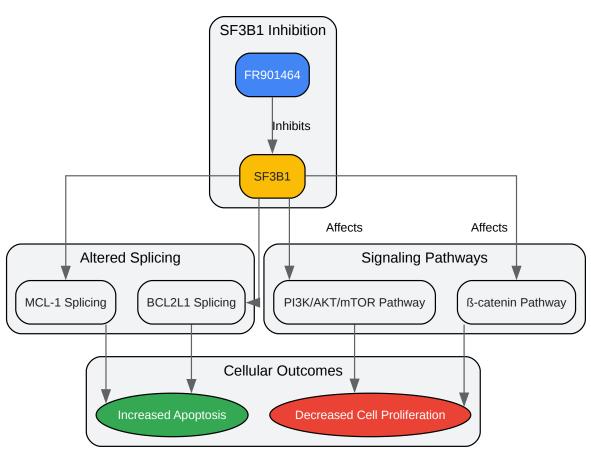
Caption: Mechanism of FR901464 action via SF3B1 inhibition.

Downstream Signaling Pathways

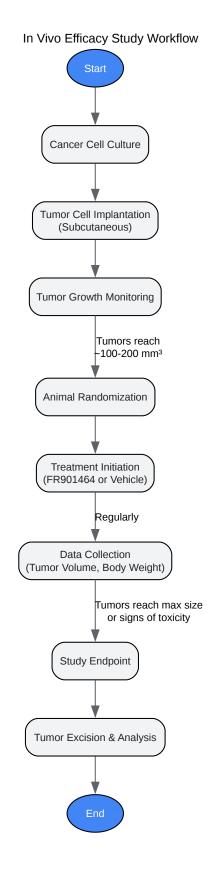
The inhibition of SF3B1 by **FR901464** leads to the altered splicing of numerous genes, including those involved in critical cancer-related signaling pathways. Notably, SF3B1 inhibition has been shown to affect the PI3K/AKT/mTOR and ß-catenin pathways.[3][6] Furthermore, it modulates the alternative splicing of key apoptosis regulators such as MCL-1 and BCL2L1.[6]



Downstream Effects of SF3B1 Inhibition







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